N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]ethanediamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]ethanediamide is a complex organic compound characterized by the presence of a benzodioxole ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]ethanediamide typically involves the following steps:
Formation of the Benzodioxole Intermediate:
Preparation of the Thiophene Intermediate:
Coupling Reaction:
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic aromatic substitution can occur on the benzodioxole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzodioxole derivatives.
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the development of enzyme inhibitors due to its structural complexity.
Medicine:
- Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry:
- Utilized in the synthesis of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]ethanediamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The benzodioxole and thiophene rings can engage in π-π stacking interactions, while the diamide linkage can form hydrogen bonds with biological targets.
Comparison with Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-2-methylpropyl]ethanediamide: Lacks the thiophene ring, making it less versatile in electronic applications.
N-(2H-1,3-benzodioxol-5-yl)-N’-[3-(thiophen-3-yl)propyl]ethanediamide: Lacks the hydroxyl group, potentially reducing its solubility and reactivity.
Uniqueness:
- The presence of both benzodioxole and thiophene rings, along with the hydroxyl group, makes N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]ethanediamide unique in its ability to participate in diverse chemical reactions and interactions.
This compound’s structural complexity and functional versatility make it a valuable subject of study in various scientific fields
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-17(22,7-11-4-5-25-8-11)9-18-15(20)16(21)19-12-2-3-13-14(6-12)24-10-23-13/h2-6,8,22H,7,9-10H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPCVWHEEQAFCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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